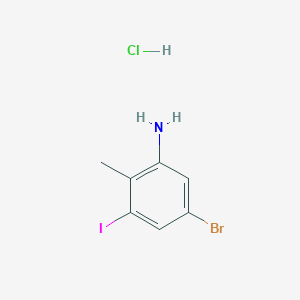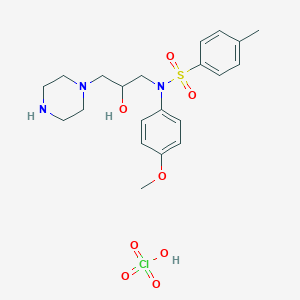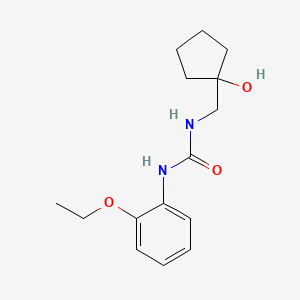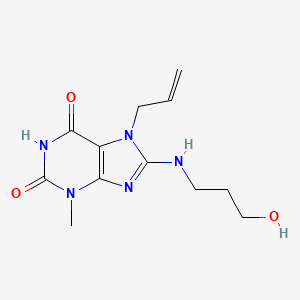
5-Bromo-3-iodo-2-methylaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-3-iodo-2-methylaniline hydrochloride is a chemical compound used in scientific research for various purposes. It is a highly specialized compound that is not commonly used in everyday applications.
Scientific Research Applications
Haloanilines in Nephrotoxicity Studies
Haloanilines, including compounds similar to 5-Bromo-3-iodo-2-methylaniline hydrochloride, have been studied for their nephrotoxic effects. A study by Hong et al. (2000) investigated the impact of various haloaniline isomers on renal cortical slices. They found that bromo and iodo substitutions significantly increased the nephrotoxic potential of aniline, highlighting the importance of these compounds in nephrotoxicity research (Hong, Anestis, Henderson, & Rankin, 2000).
Electrophilic Substitution Reactions
The study of electrophilic substitution reactions is another application. For instance, the electrochemical oxidation of various haloanilines, including 4-iodoanilines, was investigated by Kádár et al. (2001). This research contributes to our understanding of the reaction mechanisms and potential applications of such compounds in organic synthesis (Kádár, Nagy, Karancsi, & Farsang, 2001).
Synthesis of Pharmaceutical Compounds
5-Bromo-3-iodo-2-methylaniline hydrochloride and its related compounds play a role in the synthesis of pharmaceutical compounds. For example, the synthesis of various 2-iodoaniline derivatives was explored in a palladium-catalyzed carbonylation process by Ács et al. (2006). This process is crucial for developing new pharmaceuticals and complex organic molecules (Ács, Müller, Rangits, Lóránd, & Kollár, 2006).
Probing DNA Conformation
Compounds like 5-Bromo-3-iodo-2-methylaniline hydrochloride are also used in studies of DNA conformation. Vyas et al. (1984) reported using 2-methyl-4-nitroaniline ethylene dimethylammonium hydrobromide to form complexes with nucleosides, providing insights into DNA structure and interactions (Vyas, Vyas, Jain, & Sobell, 1984).
properties
IUPAC Name |
5-bromo-3-iodo-2-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrIN.ClH/c1-4-6(9)2-5(8)3-7(4)10;/h2-3H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKDNNGGEFMZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-iodo-2-methylaniline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/no-structure.png)
![1-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2664955.png)

![N-cyclopropyl-2-(2-fluorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2664961.png)
![4-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2664962.png)




![N-(2-fluorophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2664972.png)
![N-benzyl-N-(cyanomethyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2664974.png)

